A-Factor

Description

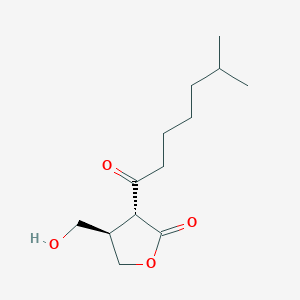

A-Factor is a natural product found in Trypanosoma brucei with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H22O4 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

(3R,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |

InChI |

InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12-/m1/s1 |

InChI Key |

REAWNMHCBIUKLZ-ZYHUDNBSSA-N |

Isomeric SMILES |

CC(C)CCCCC(=O)[C@H]1[C@@H](COC1=O)CO |

Canonical SMILES |

CC(C)CCCCC(=O)C1C(COC1=O)CO |

Synonyms |

2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone 2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone A-factor (Streptomyces) L-factor (Streptomyces) |

Origin of Product |

United States |

Foundational & Exploratory

The Role of A-Factor in Streptomyces Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their complex lifecycle, involving morphological differentiation from a vegetative mycelium to aerial hyphae and spores. This developmental process is intricately linked to the production of a vast array of secondary metabolites, including many clinically important antibiotics. The transition between these states is not arbitrary but is tightly regulated by a sophisticated network of signaling molecules. Among the most well-characterized of these is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, diffusible γ-butyrolactone that acts as a microbial hormone in Streptomyces griseus and related species. At an extremely low concentration, this compound triggers a signaling cascade that initiates both morphological differentiation and the production of secondary metabolites like streptomycin.[1][2][3][4][5] This technical guide provides an in-depth exploration of the pivotal role of this compound in Streptomyces development, detailing its signaling pathway, the key molecular players, and the experimental methodologies used to elucidate this fascinating regulatory system.

The this compound Signaling Cascade

The this compound signaling pathway is a well-established model for understanding quorum sensing and chemical communication in bacteria. It is a multi-step cascade that translates the external signal of this compound concentration into a global change in gene expression, ultimately leading to a phenotypic switch.

Key Components of the Pathway:

-

This compound: A γ-butyrolactone signaling molecule that accumulates in the culture medium in a growth-dependent manner.[1][3][4]

-

AfsA: The key enzyme responsible for the biosynthesis of this compound.[1]

-

ArpA (this compound receptor protein): An intracellular receptor protein that acts as a transcriptional repressor. In the absence of this compound, ArpA binds to the promoter of the adpA gene, inhibiting its transcription.[1][5]

-

AdpA (this compound-dependent protein): A global transcriptional activator. When this compound binds to ArpA, ArpA is released from the adpA promoter, allowing for the transcription and translation of AdpA.[1][5]

-

AdpA Regulon: A large set of genes whose expression is directly or indirectly activated by AdpA. This regulon includes genes involved in morphological differentiation and secondary metabolism.

-

strR: A pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, and a key target of AdpA.[1][3][6]

Mechanism of Action:

-

This compound Synthesis and Accumulation: During vegetative growth, the enzyme AfsA synthesizes this compound, which diffuses out of the cell and accumulates in the environment.

-

Repression by ArpA: In the absence of this compound, the ArpA protein exists as a dimer and binds to a specific palindromic sequence in the promoter region of the adpA gene, effectively repressing its transcription.[5][7]

-

Derepression by this compound: When the concentration of this compound reaches a critical threshold (approximately 10⁻⁹ M), it enters the cell and binds to ArpA.[3] This binding induces a conformational change in ArpA, causing it to dissociate from the adpA promoter.[1][5]

-

Activation of AdpA Expression: With the repressor removed, the adpA gene is transcribed, leading to the synthesis of the AdpA protein.

-

Global Transcriptional Activation: AdpA, in turn, acts as a global transcriptional activator, binding to the promoter regions of a wide range of genes (the AdpA regulon). This includes genes essential for the formation of aerial hyphae and the production of secondary metabolites.

-

Induction of Streptomycin Biosynthesis: A key target of AdpA is the strR gene, which encodes a pathway-specific transcriptional activator for the streptomycin biosynthetic gene cluster. Activation of strR by AdpA initiates the production of streptomycin.[1][3][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound signaling pathway.

| Parameter | Value | Organism/System | Reference(s) |

| This compound Effective Concentration | 10⁻⁹ M | Streptomyces griseus | [3] |

| AdpA-DNA Binding Affinity (Kd) | ~2 µM | In vitro (EMSA) |

Note: Specific values for ArpA-DNA binding affinity, fold-change in gene expression, and cellular protein concentrations are not consistently reported in the literature and represent areas for further investigation.

Mandatory Visualizations

This compound Signaling Pathway

References

- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional Control by this compound of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

The A-Factor Signaling Pathway: A Master Regulator of Antibiotic Production in Streptomyces

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) signaling pathway is a key regulatory cascade in the genus Streptomyces, a group of soil bacteria renowned for their prolific production of antibiotics and other bioactive secondary metabolites. This quorum-sensing-like system allows individual cells to sense population density and coordinate a complex developmental program, including morphological differentiation and the onset of antibiotic biosynthesis. Understanding the intricacies of this pathway is paramount for the rational design of strategies to enhance the production of known antibiotics and to awaken silent biosynthetic gene clusters for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the core this compound signaling pathway, presents available quantitative data, details key experimental methodologies, and visualizes the molecular interactions and workflows.

The Core Signaling Cascade

The this compound signaling pathway is a well-characterized cascade that functions as a molecular switch, translating the extracellular concentration of this compound into a global transcriptional response. The central players in this pathway are the this compound molecule itself, its intracellular receptor ArpA, and the pleiotropic transcriptional activator AdpA.

This compound Biosynthesis

This compound is a γ-butyrolactone autoregulator that is synthesized from common primary metabolites. The key enzyme in this process is AfsA, which catalyzes the condensation of a β-ketoacyl derivative from fatty acid biosynthesis and a glycerol derivative.[1] The concentration of this compound gradually increases with cell growth, and upon reaching a critical threshold, it diffuses into the cytoplasm to initiate the signaling cascade.[2]

Signal Reception and Transduction

Inside the cell, this compound binds to its specific receptor protein, ArpA.[2] ArpA is a DNA-binding protein that, in the absence of this compound, acts as a repressor by binding to the promoter region of the adpA gene, thereby inhibiting its transcription.[3][4] The binding of this compound to ArpA induces a conformational change in the ArpA protein, causing it to dissociate from the adpA promoter. This derepression allows for the transcription and subsequent translation of the AdpA protein.[3][4]

Global Transcriptional Activation by AdpA

AdpA is a master transcriptional regulator belonging to the AraC/XylS family of DNA-binding proteins.[4] Once synthesized, AdpA activates the transcription of a large number of genes, collectively known as the AdpA regulon.[5][6] This regulon encompasses genes involved in both morphological differentiation (e.g., aerial mycelium formation and sporulation) and secondary metabolism, including the biosynthesis of antibiotics.[5][6][7] AdpA directly or indirectly activates the expression of pathway-specific transcriptional activators within antibiotic biosynthetic gene clusters. For instance, in Streptomyces griseus, AdpA activates the transcription of strR, the pathway-specific activator for streptomycin production.[8]

Quantitative Data

Precise quantitative measurements are crucial for a complete understanding of the dynamics of the this compound signaling pathway. While comprehensive data is still being gathered, key quantitative parameters have been determined.

| Parameter | Organism | Value | Method | Reference(s) |

| Binding Affinity (Kd) of this compound for ArpA | Streptomyces griseus | 0.7 nM | Scatchard analysis with tritium-labeled this compound | [9] |

| AdpA Consensus DNA Binding Sequence | Streptomyces griseus | 5'-TGGCSNGWWY-3' (S: G or C; W: A or T; Y: T or C; N: any nucleotide) | Uracil interference assay, missing T and GA interference assays, gel mobility shift assays | [4][10] |

| Number of AdpA Binding Sites in the Genome | Streptomyces griseus | >1200 | Chromatin Immunoprecipitation sequencing (ChIP-seq) | [11] |

| Number of Genes in the AdpA Regulon | Streptomyces griseus | >500 | ChIP-seq and transcriptome analysis | [12] |

| AdpA Protein Molecular Mass | Streptomyces griseus | ~45 kDa (encoded by a 405-amino-acid protein) | Deduced from gene sequence | [3] |

| ArpA Protein Molecular Mass | Streptomyces griseus | ~29.1 kDa (encoded by a 276-amino-acid protein) | Deduced from gene sequence | [13] |

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the intricate relationships and experimental procedures is essential for a clear understanding of the this compound signaling pathway.

Caption: The this compound Signaling Pathway in Streptomyces.

Caption: Key Experimental Workflows for Studying the this compound Pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the this compound signaling pathway. These protocols are adapted from standard molecular biology techniques and should be optimized for specific laboratory conditions and Streptomyces strains.

Electrophoretic Mobility Shift Assay (EMSA) for ArpA-DNA Interaction

Objective: To qualitatively and quantitatively assess the binding of purified ArpA protein to the promoter region of the adpA gene.

Materials:

-

Purified ArpA protein

-

DNA probe: A 50-100 bp DNA fragment corresponding to the adpA promoter region containing the ArpA binding site, end-labeled with [γ-³²P]ATP or a non-radioactive label (e.g., biotin, infrared dye).

-

Binding Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol.

-

Poly(dI-dC) (1 mg/mL)

-

Native polyacrylamide gel (5-6%) in 0.5X TBE buffer.

-

Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol.

Procedure:

-

Prepare Binding Reactions: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

1 µL 10X Binding Buffer

-

1 µL Poly(dI-dC) (to reduce non-specific binding)

-

Varying amounts of purified ArpA protein (e.g., 0, 10, 50, 100, 200 ng)

-

1 µL Labeled DNA probe (~10,000 cpm or ~0.1-0.5 ng)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Electrophoresis:

-

Add 2 µL of 6X Loading Dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at 100-150 V in 0.5X TBE buffer at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Detection:

-

For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

-

For non-radioactive probes, follow the manufacturer's instructions for detection (e.g., chemiluminescence for biotin, infrared scanning for fluorescent dyes).

-

Expected Results: A band corresponding to the free DNA probe will be present in all lanes. In lanes containing ArpA, a second, slower-migrating band corresponding to the ArpA-DNA complex will appear. The intensity of this shifted band should increase with increasing concentrations of ArpA.

DNase I Footprinting Assay

Objective: To determine the precise nucleotide sequence within the adpA promoter that is protected by ArpA binding.

Materials:

-

Purified ArpA protein

-

DNA probe: A ~200-300 bp DNA fragment of the adpA promoter region, uniquely end-labeled on one strand.

-

DNase I (RNase-free)

-

DNase I Dilution Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM CaCl₂, 1 mM DTT.

-

Stop Solution: 1% SDS, 20 mM EDTA, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA.

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Sequencing gel (6-8% polyacrylamide, 7M urea).

Procedure:

-

Binding Reaction: Set up binding reactions similar to the EMSA protocol, but with a larger volume (e.g., 50 µL) and without loading dye.

-

DNase I Digestion:

-

Add a pre-determined optimal concentration of DNase I to each reaction. The optimal concentration should be determined empirically to achieve partial digestion of the free DNA probe.

-

Incubate for exactly 1-2 minutes at room temperature.

-

-

Stop Reaction: Terminate the digestion by adding an equal volume of Stop Solution.

-

DNA Purification:

-

Extract the DNA with phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in a small volume of sequencing loading buffer.

-

-

Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a sequencing gel alongside a Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment.

-

-

Detection: Autoradiograph the gel.

Expected Results: The lane with the free DNA probe will show a ladder of bands representing cleavage at nearly every nucleotide. The lane with ArpA will show a "footprint," which is a region where the DNA ladder is absent, indicating protection from DNase I cleavage due to ArpA binding.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of AdpA in vivo.

Materials:

-

Streptomyces culture expressing a tagged version of AdpA (e.g., FLAG-tagged or His-tagged).

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors.

-

Antibody specific to the tag on AdpA.

-

Protein A/G magnetic beads.

-

Wash Buffers (with increasing stringency).

-

Elution Buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for next-generation sequencing library preparation.

Procedure:

-

Cross-linking: Treat the Streptomyces culture with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp by sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with the specific antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to the Streptomyces genome and use peak-calling algorithms to identify regions of AdpA enrichment.

Expected Results: The analysis will yield a list of genomic regions that are bound by AdpA, providing a comprehensive map of the AdpA regulon.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the relative expression levels of adpA and its target genes under different conditions or in different genetic backgrounds.

Materials:

-

RNA isolation kit suitable for Streptomyces.

-

DNase I (RNase-free).

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR master mix (e.g., SYBR Green-based).

-

Gene-specific primers for adpA, target genes, and a housekeeping gene (for normalization).

Procedure:

-

RNA Isolation: Isolate total RNA from Streptomyces cultures grown to the desired developmental stage.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

-

Run the reactions in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Expected Results: The results will show the relative abundance of adpA and target gene transcripts, allowing for the comparison of gene expression levels across different samples.

Conclusion and Future Directions

The this compound signaling pathway represents a paradigm of chemical communication and transcriptional regulation in bacteria. Its central role in controlling antibiotic production makes it a prime target for manipulation in industrial microbiology and drug discovery. While the core components and their interactions are well-established, several areas warrant further investigation. A more comprehensive quantitative understanding of the entire pathway, including the precise intracellular concentrations of all components and the binding affinities of all protein-DNA interactions, will be invaluable for developing predictive models of pathway activation. Furthermore, elucidating the interplay between the this compound signaling cascade and other global regulatory networks will provide a more holistic view of the complex control of secondary metabolism in Streptomyces. Continued research into this fascinating signaling system holds the promise of unlocking the full biosynthetic potential of these remarkable microorganisms.

References

- 1. mdpi.com [mdpi.com]

- 2. The this compound regulatory cascade and cAMP in the regulation of physiological and morphological development in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Identified members of the Streptomyces lividans AdpA regulon involved in differentiation and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIGNALS AND REGULATORS THAT GOVERN STREPTOMYCES DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. DNA-binding specificity of AdpA, a transcriptional activator in the this compound regulatory cascade in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-wide Distribution of AdpA, a Global Regulator for Secondary Metabolism and Morphological Differentiation in Streptomyces, Revealed the Extent and Complexity of the AdpA Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complex Structure of the DNA-binding Domain of AdpA, the Global Transcription Factor in Streptomyces griseus, and a Target Duplex DNA Reveals the Structural Basis of Its Tolerant DNA Sequence Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

The A-Factor: A Seminal Discovery in Microbial Communication and a Blueprint for Drug Development

An In-depth Technical Guide on the Discovery, History, and Molecular Mechanisms of A-Factor Signaling in Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) stands as a cornerstone in the field of microbial endocrinology, representing one of the first identified microbial hormones that governs a complex developmental program in bacteria.[1][2] Its discovery in Streptomyces griseus unveiled a sophisticated chemical signaling system that orchestrates the coordinated onset of morphological differentiation and secondary metabolism, including the production of the antibiotic streptomycin.[3][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, its intricate signaling cascade, and biosynthetic pathway. We present key quantitative data, detailed experimental protocols for foundational studies, and visual representations of the molecular pathways to serve as a critical resource for researchers in microbiology, natural product discovery, and drug development. Understanding the this compound system not only provides insights into prokaryotic cell-cell communication but also offers a paradigm for the discovery and manipulation of signaling pathways to unlock novel therapeutic agents.

Discovery and History: A Paradigm Shift in Microbiology

The journey of this compound began in the 1960s with the pioneering work of Russian scientist A. S. Khokhlov and his team.[1][5] They observed that certain asporogenous, streptomycin-nonproducing mutants of Streptomyces griseus could have both sporulation and antibiotic production restored by a diffusible substance produced by the wild-type strain.[6][7] This substance was termed "this compound" for "autoregulating factor."[7] The initial discovery, however, was met with some skepticism, and it was not until the later structural elucidation and synthesis of this compound that its profound role as a microbial hormone became widely accepted.[5][7]

This discovery was a significant departure from the then-prevailing view of bacteria as simple, unicellular organisms, revealing a level of multicellular coordination akin to that seen in higher organisms. The finding that a small, diffusible molecule could trigger a complex developmental switch at nanomolar concentrations was a landmark event, laying the groundwork for the burgeoning field of quorum sensing and microbial endocrinology.[3][8]

The this compound Signaling Cascade: A Tightly Regulated Switch

The this compound signaling pathway is a paradigm of precise genetic regulation, converting the chemical signal of this compound into a global transcriptional response. The cascade is initiated when the intracellular concentration of this compound reaches a critical threshold.

The key players in this signaling cascade are:

-

This compound: The signaling molecule, a γ-butyrolactone, that diffuses freely across the cell membrane.[3]

-

ArpA: The this compound receptor protein, which acts as a transcriptional repressor.[3][9]

-

adpA: The target gene of ArpA, encoding a key transcriptional activator.[3][10]

-

AdpA: A pleiotropic transcriptional activator that controls a large regulon of genes involved in secondary metabolism and morphological differentiation.[10][11]

-

strR: A pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, and a direct target of AdpA.[8][10]

The signaling mechanism unfolds as follows: In the absence of this compound, the ArpA protein exists as a homodimer and binds to a specific palindromic operator sequence in the promoter region of the adpA gene, repressing its transcription.[9][10][12] As this compound accumulates to a critical intracellular concentration, it binds to ArpA, causing a conformational change that leads to the dissociation of ArpA from the adpA promoter.[10][12] This derepression allows for the transcription of adpA, leading to the synthesis of the AdpA protein. AdpA then activates the transcription of a large number of target genes, including strR.[8][10][11] The StrR protein, in turn, activates the expression of the entire streptomycin biosynthesis gene cluster, initiating the production of the antibiotic.[5][8]

Caption: The this compound signaling pathway in Streptomyces griseus.

Biosynthesis of this compound: A Link to Primary Metabolism

The biosynthesis of this compound is intricately linked to the primary metabolism of the cell, ensuring its production is coupled with the growth phase. The key enzyme in this pathway is AfsA.[13][14] The biosynthetic route involves the condensation of a β-ketoacyl derivative from fatty acid metabolism and a glycerol derivative.[13][14] This connection to fundamental metabolic pathways highlights how this compound serves as an internal indicator of the cell's physiological state, triggering the energetically demanding processes of secondary metabolism and sporulation at an appropriate time.

There are two proposed routes for the final steps of this compound biosynthesis, both originating from the product of the AfsA-catalyzed reaction. The major proposed pathway involves the reduction of a butenolide phosphate by BprA, followed by dephosphorylation.[13]

Caption: The proposed major biosynthetic pathway of this compound.

Quantitative Data Summary

The precise regulation of the this compound signaling cascade is underscored by the specific molecular interactions and concentrations of its components.

| Parameter | Value | Organism/System | Reference |

| This compound | |||

| Effective Concentration | 10⁻⁹ M | S. griseus | [8] |

| ArpA | |||

| Molecular Weight (Monomer) | ~26,000 Da | S. griseus | [6] |

| Molecular Weight (Calculated) | 29.1 kDa | S. griseus | [3] |

| Active Form | Homodimer | S. griseus | [3][9] |

| Binding Affinity to this compound (Kd) | 0.7 nM | In vitro | [6] |

| Estimated molecules per genome | ~37 | S. griseus | [6] |

| AdpA | |||

| Apparent Binding Affinity to DNA (Kd) | 140 nM | In vitro (DNA-binding domain) | [12] |

| Consensus Binding Sequence | 5'-TGGCSNGWWY-3' | S. griseus | [12] |

Key Experimental Protocols

The elucidation of the this compound system relied on a series of elegant and meticulous experiments. Below are detailed methodologies for some of these key techniques.

Cosynthesis Assay for this compound Activity

This bioassay was fundamental to the initial discovery and characterization of this compound.

Objective: To identify this compound production by a test strain through its ability to restore streptomycin production and/or sporulation in an this compound-deficient mutant.

Materials:

-

This compound-deficient mutant of S. griseus (e.g., S. griseus HH1)

-

Test strain of Streptomyces

-

Agar medium suitable for Streptomyces growth and streptomycin production (e.g., YMPD agar)

-

Sterile toothpicks or inoculation loops

Procedure:

-

Prepare a lawn of the this compound-deficient mutant on the agar plate by spreading a dense spore suspension.

-

Using a sterile toothpick, streak the test strain perpendicular to the lawn of the mutant, ensuring the streaks are close but not touching.

-

Incubate the plate at 28-30°C for 3-5 days.

-

Observation: A positive result is indicated by the appearance of a zone of streptomycin production (indicated by a zone of inhibition if a streptomycin-sensitive indicator bacterium is overlaid) and/or aerial mycelium formation and sporulation in the mutant lawn adjacent to the streak of the test strain. This indicates that the test strain produces and secretes a diffusible molecule with this compound activity.

Caption: Workflow for the cosynthesis assay to detect this compound activity.

Purification of ArpA Protein

Objective: To isolate the this compound receptor protein (ArpA) from S. griseus for subsequent biochemical characterization.

Materials:

-

S. griseus cell paste

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, protease inhibitors)

-

Lysozyme

-

DNase I

-

Ammonium sulfate

-

Chromatography resins (e.g., DEAE-cellulose, Heparin-Sepharose, and a gel filtration column)

-

Dialysis tubing

-

Protein concentration determination reagents (e.g., Bradford assay)

Procedure:

-

Cell Lysis: Resuspend the S. griseus cell paste in lysis buffer and treat with lysozyme to degrade the cell wall. Sonicate the suspension to ensure complete lysis and treat with DNase I to reduce viscosity.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 40% and 70% saturation.

-

Chromatography:

-

Resuspend the ammonium sulfate pellet in a low-salt buffer and apply to a DEAE-cellulose column. Elute with a linear salt gradient.

-

Pool the fractions containing ArpA (identified by a binding assay with radiolabeled this compound) and apply to a Heparin-Sepharose column. Elute with a salt gradient.

-

Further purify the ArpA-containing fractions by gel filtration chromatography to separate proteins based on size.

-

-

Purity Analysis: Assess the purity of the isolated ArpA by SDS-PAGE. A single band at the expected molecular weight indicates successful purification.

-

Concentration and Storage: Concentrate the purified ArpA and store at -80°C in a buffer containing glycerol for stability.

Gel Mobility Shift Assay (EMSA) for ArpA-DNA Interaction

Objective: To demonstrate the specific binding of ArpA to the promoter region of the adpA gene and the inhibitory effect of this compound on this binding.

Materials:

-

Purified ArpA protein

-

DNA probe corresponding to the adpA promoter region, end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye

-

This compound

-

Binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly-d(I-C) (non-specific competitor DNA)

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Binding Reactions: Set up reactions in small volumes containing the binding buffer, a fixed amount of the labeled DNA probe, and varying concentrations of purified ArpA. Include a reaction with a molar excess of this compound and a reaction with no ArpA as controls. Add poly-d(I-C) to all reactions to minimize non-specific binding.

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

Visualization: After electrophoresis, dry the gel (if using radioactivity) and expose it to a phosphor screen, or scan the gel (if using a fluorescent label).

-

Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of an ArpA-DNA complex. The intensity of the shifted band should increase with increasing ArpA concentration. In the presence of this compound, the intensity of the shifted band should be significantly reduced or absent, demonstrating that this compound inhibits the binding of ArpA to the DNA.

DNase I Footprinting for AdpA-DNA Interaction

Objective: To precisely map the binding site of AdpA on the promoter of a target gene, such as strR.

Materials:

-

Purified AdpA protein

-

DNA fragment containing the promoter region of the target gene, uniquely end-labeled on one strand

-

DNase I

-

DNase I digestion buffer (containing Mg²⁺ and Ca²⁺)

-

Stop solution (e.g., containing EDTA, SDS, and proteinase K)

-

Denaturing polyacrylamide sequencing gel

-

Maxam-Gilbert sequencing ladders (G+A, C+T) of the same DNA fragment (for precise mapping)

Procedure:

-

Binding Reactions: Incubate the end-labeled DNA probe with increasing concentrations of purified AdpA protein in a suitable binding buffer. Include a control reaction with no AdpA.

-

DNase I Digestion: Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1 minute) at room temperature. The amount of DNase I should be titrated beforehand to achieve partial digestion (on average, one cut per DNA molecule).

-

Termination and DNA Purification: Stop the digestion by adding the stop solution. Treat with proteinase K to remove the bound protein and then purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis: Resuspend the purified DNA fragments in a denaturing loading buffer, heat to denature, and load onto a high-resolution denaturing polyacrylamide sequencing gel alongside the Maxam-Gilbert sequencing ladders.

-

Autoradiography and Analysis: After electrophoresis, dry the gel and expose it to X-ray film or a phosphor screen. The binding of AdpA to the DNA will protect the phosphodiester backbone from DNase I cleavage, resulting in a "footprint" – a region on the gel where the ladder of DNA fragments is absent or significantly reduced in intensity compared to the control lane without AdpA. The precise location of the binding site can be determined by aligning the footprint with the sequencing ladders.

Conclusion and Future Perspectives

The discovery of this compound in Streptomyces griseus was a watershed moment in microbiology, revealing the intricate chemical language that governs bacterial life. The subsequent elucidation of its signaling pathway and biosynthesis has provided a detailed blueprint for how a simple molecule can orchestrate a complex developmental program. For researchers, the this compound system continues to be a rich source of inquiry into the evolution of signaling pathways and the regulation of antibiotic production. For drug development professionals, it offers a compelling model for the discovery of novel therapeutics. By targeting these signaling pathways, it may be possible to awaken silent gene clusters in other actinomycetes, leading to the discovery of new antibiotics and other bioactive compounds. Furthermore, understanding the molecular intricacies of this compound signaling can inform the development of strategies to enhance the production of existing antibiotics. The legacy of this compound is not just the understanding of a single microbial hormone but the opening of a new frontier in our quest to harness the vast chemical potential of the microbial world.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.fredhutch.org [research.fredhutch.org]

- 6. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]

- 8. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 9. med.upenn.edu [med.upenn.edu]

- 10. med.upenn.edu [med.upenn.edu]

- 11. licorbio.com [licorbio.com]

- 12. Complex Structure of the DNA-binding Domain of AdpA, the Global Transcription Factor in Streptomyces griseus, and a Target Duplex DNA Reveals the Structural Basis of Its Tolerant DNA Sequence Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNase I footprinting [gene.mie-u.ac.jp]

- 14. researchgate.net [researchgate.net]

A-Factor as a Quorum Sensing Molecule in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, quorum sensing (QS) stands out as a sophisticated mechanism of cell-to-cell signaling that orchestrates collective behaviors. This process relies on the production, release, and population-wide detection of small signal molecules called autoinducers. In the Gram-positive, filamentous bacterium Streptomyces griseus, a γ-butyrolactone molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) plays a pivotal role as a quorum sensing molecule, acting as a chemical switch that triggers both morphological differentiation and the production of secondary metabolites, including the antibiotic streptomycin.[1][2][3] This technical guide provides a comprehensive overview of the this compound signaling cascade, quantitative data on its components, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

The this compound Signaling Cascade

The this compound signaling pathway in S. griseus is a well-characterized regulatory cascade that functions as a precise biological switch. At low cell densities, the concentration of this compound is negligible. As the bacterial population grows, this compound accumulates in the cytoplasm. Once a threshold concentration is reached, this compound initiates a signaling cascade that ultimately leads to the activation of genes responsible for streptomycin biosynthesis and morphological development.[1][4]

The core components of this signaling pathway are:

-

AfsA: The key enzyme responsible for the biosynthesis of this compound.[1]

-

ArpA: A cytoplasmic receptor protein that acts as a repressor. In the absence of this compound, ArpA binds to the promoter region of the adpA gene, inhibiting its transcription.[1][5]

-

This compound: The signaling molecule that, upon reaching a critical concentration, binds to ArpA. This binding induces a conformational change in ArpA, causing it to dissociate from its DNA binding site.[1][6]

-

AdpA: A transcriptional activator. Once the repression by ArpA is lifted, the adpA gene is transcribed and translated. The AdpA protein then activates the transcription of a large number of genes, collectively known as the AdpA regulon.[1][7]

-

AdpA Regulon: A set of genes directly or indirectly controlled by AdpA. A key member of this regulon is strR, a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster.[1][6]

-

StrR: A transcriptional activator that, once expressed, turns on the entire operon for streptomycin production.[6][7]

This cascade ensures that the energetically costly processes of antibiotic production and sporulation are only initiated when the bacterial population is dense enough to benefit from these collective actions.

Caption: The this compound signaling cascade in Streptomyces griseus.

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound signaling pathway.

| Parameter | Value | Method | Reference |

| Effective Concentration of this compound | 10-9 M | Bioassay | [1] |

| Binding Affinity (Kd) | |||

| This compound to ArpA | 0.7 nM | Scatchard Analysis | [4] |

| Component | DNA Binding Site (Consensus Sequence) | Reference |

| ArpA | 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' (palindrome) | [6] |

| AdpA | 5'-TGGCSNGWWY-3' (S=G/C, W=A/T, Y=T/C, N=any) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound quorum sensing system.

This compound Extraction and Bioassay

This protocol describes the extraction of this compound from S. griseus culture and its detection using a bioassay with an this compound deficient mutant.

Materials:

-

S. griseus wild-type and this compound deficient mutant (e.g., strain HH1)

-

Culture medium (e.g., Glucose-Meat Extract-Peptone medium)

-

Ethyl acetate

-

Chloroform

-

Methanol

-

Sterile petri dishes

-

Nutrient agar

-

Spore suspension of Bacillus subtilis (for streptomycin detection)

-

Sterile paper discs

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Cultivation: Inoculate the wild-type S. griseus into a suitable liquid medium and incubate with shaking at 28-30°C for 3-4 days.

-

Extraction: a. Centrifuge the culture broth to separate the mycelium. b. Mix the supernatant with an equal volume of ethyl acetate or chloroform and shake vigorously. c. Separate the organic phase containing this compound. d. Concentrate the organic extract to dryness using a rotary evaporator. e. Dissolve the crude extract in a small volume of methanol.[7][9]

-

Bioassay: a. Prepare an agar plate seeded with spores of the this compound deficient S. griseus mutant. b. Place a sterile paper disc on the center of the agar plate. c. Apply a known amount of the this compound extract onto the paper disc. d. Incubate the plate at 28-30°C for 2-3 days. e. Observe for the restoration of aerial mycelium formation around the paper disc, indicating this compound activity. f. To confirm the restoration of streptomycin production, overlay the plate with a soft agar containing a streptomycin-sensitive indicator strain, such as Bacillus subtilis. A zone of inhibition around the restored growth of the S. griseus mutant confirms streptomycin production.[7]

Electrophoretic Mobility Shift Assay (EMSA) for ArpA-DNA Interaction

EMSA is used to detect the binding of the ArpA protein to its target DNA sequence.

Materials:

-

Purified ArpA protein

-

DNA probe containing the ArpA binding site, labeled with a radioisotope (e.g., 32P) or a fluorescent dye.

-

5X Binding Buffer (e.g., 250 mM NaCl, 50 mM Tris-Cl pH 7.6, 50% (v/v) glycerol, 5 mM DTT, 2.5 mM EDTA)

-

Poly(dI-dC) (non-specific competitor DNA)

-

Native polyacrylamide gel (e.g., 5% in TBE buffer)

-

TBE buffer (Tris-borate-EDTA)

-

Loading dye (without SDS)

Procedure:

-

Binding Reaction: a. In a microcentrifuge tube, combine the labeled DNA probe, poly(dI-dC), and 5X binding buffer. b. Add varying amounts of purified ArpA protein to different tubes. Include a control tube with no protein. c. Incubate the reactions at room temperature for 15-30 minutes to allow binding.[1]

-

Electrophoresis: a. Load the samples onto a pre-run native polyacrylamide gel. b. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Detection: a. Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. b. For fluorescent probes, visualize the gel using an appropriate imaging system. c. A shifted band, representing the ArpA-DNA complex, will be observed in the lanes containing ArpA. The intensity of the shifted band will increase with increasing protein concentration.

DNase I Footprinting to Determine the ArpA Binding Site

This technique is used to precisely map the DNA sequence protected by ArpA from DNase I digestion.

Materials:

-

Purified ArpA protein

-

DNA fragment (100-200 bp) containing the putative ArpA binding site, end-labeled on one strand.

-

DNase I

-

DNase I dilution buffer

-

Footprinting buffer (containing appropriate salts and cofactors for ArpA binding)

-

Stop solution (e.g., containing EDTA, SDS, and carrier DNA)

-

Phenol:chloroform

-

Ethanol

-

Sequencing ladder of the same DNA fragment (Maxam-Gilbert or Sanger sequencing)

-

Denaturing polyacrylamide sequencing gel

Procedure:

-

Binding Reaction: a. Incubate the end-labeled DNA probe with varying concentrations of purified ArpA protein in footprinting buffer. Include a control reaction with no ArpA.

-

DNase I Digestion: a. Add a diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1 minute) to achieve partial digestion. b. Stop the reaction by adding the stop solution.

-

Purification and Analysis: a. Extract the DNA fragments with phenol:chloroform and precipitate with ethanol. b. Resuspend the DNA in sequencing loading buffer. c. Run the samples on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

Visualization: a. Dry the gel and expose it to X-ray film or a phosphorimager screen. b. The region where ArpA binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. The position of the footprint can be determined by comparison with the sequencing ladder.

S1 Nuclease Mapping to Determine the Transcriptional Start Site of adpA

S1 nuclease mapping is used to identify the 5' end of the adpA mRNA, confirming its transcriptional start site.

Materials:

-

Total RNA isolated from S. griseus grown to the appropriate stage.

-

A single-stranded DNA probe complementary to the 5' region of the adpA mRNA and extending upstream of the expected start site. The probe should be end-labeled.

-

Hybridization buffer (e.g., containing formamide, PIPES, NaCl, EDTA)

-

S1 nuclease

-

S1 nuclease digestion buffer

-

Stop solution

-

Denaturing polyacrylamide gel

-

Sequencing ladder of the corresponding DNA region

Procedure:

-

Hybridization: a. Mix the total RNA with the end-labeled DNA probe in hybridization buffer. b. Denature the nucleic acids by heating and then allow them to hybridize at an appropriate temperature overnight.

-

S1 Nuclease Digestion: a. Add S1 nuclease in its digestion buffer to the hybridization reaction to digest the single-stranded regions of the DNA probe and any unhybridized RNA. b. Stop the reaction.

-

Analysis: a. Precipitate the protected DNA fragment. b. Resuspend the fragment in sequencing loading buffer and run it on a denaturing polyacrylamide gel alongside a sequencing ladder.

-

Visualization: a. Expose the gel to X-ray film or a phosphorimager screen. b. The size of the protected fragment, determined by its migration relative to the sequencing ladder, indicates the distance from the labeled end of the probe to the transcriptional start site of the adpA gene.

Experimental Workflow Visualization

Caption: Workflow for analyzing ArpA-DNA interaction.

Conclusion

The this compound quorum sensing system in Streptomyces griseus represents a paradigm for understanding how bacteria coordinate complex behaviors. The intricate signaling cascade, from the biosynthesis of this compound to the activation of secondary metabolism and morphological differentiation, highlights the precision of bacterial gene regulation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the mechanisms of quorum sensing and to explore potential targets for novel antimicrobial strategies. By targeting these communication systems, it may be possible to disrupt bacterial virulence and overcome the challenges of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishing a high yielding streptomyces-based cell-free protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. A statistical approach to enhance the productivity of Streptomyces baarensis MH-133 for bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. Complex structure of the DNA-binding domain of AdpA, the global transcription factor in Streptomyces griseus, and a target duplex DNA reveals the structural basis of its tolerant DNA sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Function of A-Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone, a small, diffusible signaling molecule that plays a pivotal role in the life cycle of Streptomyces griseus and related actinomycetes.[1][2][3][4] It acts as a quorum-sensing molecule, accumulating in the extracellular environment in a population-density-dependent manner. Upon reaching a critical threshold concentration, this compound triggers a complex signaling cascade that orchestrates profound physiological changes, including the initiation of secondary metabolite production, such as the antibiotic streptomycin, and the induction of morphological differentiation, leading to aerial mycelium formation and sporulation.[2][4][5] This technical guide provides an in-depth exploration of the chemical structure, properties, and signaling mechanisms of this compound, offering valuable insights for researchers in microbiology, natural product discovery, and drug development.

Chemical Structure and Properties

This compound belongs to the family of γ-butyrolactones, characterized by a four-membered lactone ring. Its specific chemical structure, 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone, confers its biological specificity.[2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₂O₄ | [1] |

| Molecular Weight | 242.31 g/mol | [1] |

| Chemical Name | 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone | [2][4] |

| Class | γ-butyrolactone | [2] |

Biological Activity and Quantitative Data

This compound exerts its biological effects at nanomolar concentrations, highlighting its potency as a signaling molecule. Its high affinity for its cognate receptor, ArpA, is a key determinant of its signaling efficiency.

Table 2: Biological Activity of this compound in Streptomyces griseus

| Parameter | Value | Reference |

| Effective Concentration | ~10⁻⁹ M | [2] |

| Dissociation Constant (Kd) for ArpA | ~0.7 nM | [6][7][8] |

| Global Gene Expression Impact | 477 differentially expressed genes | [1] |

| Inducible Genes (probable) | 152 genes | [1] |

The this compound Signaling Pathway

The this compound signaling cascade is a well-characterized regulatory system in Streptomyces griseus. It functions as a molecular switch that, in response to a critical concentration of this compound, derepresses a cascade of gene expression leading to antibiotic production and morphological differentiation.

The key components of this pathway are:

-

AfsA: The key enzyme in the this compound biosynthesis pathway.[9]

-

This compound: The signaling molecule.

-

ArpA: A DNA-binding protein that acts as the this compound receptor and a repressor of the adpA gene.[2][4]

-

adpA (this compound-dependent protein): A transcriptional activator that controls a large regulon of genes involved in secondary metabolism and morphological development.[4][10]

-

strR: A pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, which is a direct target of AdpA.[11][12]

Signaling Pathway Diagram

References

- 1. DNA microarray analysis of global gene regulation by this compound in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNase I footprinting [gene.mie-u.ac.jp]

- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and properties of this compound-binding protein from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic analysis of this compound synthesis in Streptomyces coelicolor A3(2) and Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional Response of Streptomyces coelicolor to Rapid Chromosome Relaxation or Long-Term Supercoiling Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptional Control by this compound of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the A-Factor's Mechanism of Action on Gene Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, akin to a microbial hormone, that governs a complex regulatory cascade in Streptomyces griseus.[1][2] At nanomolar concentrations, it triggers both morphological differentiation (aerial mycelium formation and sporulation) and the production of secondary metabolites, most notably the antibiotic streptomycin.[2][3][4] This document provides a detailed technical overview of the this compound signaling pathway, the key molecular players involved, quantitative data summarizing their interactions, and the experimental protocols used to elucidate this mechanism.

The this compound Signaling Cascade

The mechanism of this compound action is a well-defined signal transduction pathway that functions as a molecular switch. This cascade is initiated when the intracellular concentration of this compound reaches a critical threshold, leading to the derepression of a master transcriptional activator, which in turn orchestrates a large-scale change in the bacterium's gene expression profile.

The key steps are as follows:

-

This compound Synthesis and Accumulation : The biosynthesis of this compound is catalyzed in part by the enzyme AfsA.[1] Its concentration increases in a growth-dependent manner.[5][6]

-

Receptor Binding and Repressor Inactivation : In the absence of this compound, a specific receptor protein, ArpA, functions as a homodimeric transcriptional repressor.[1][7][8] ArpA binds to a specific DNA sequence in the promoter region of the adpA gene, preventing its transcription.[1][9] When this compound accumulates to a critical concentration (around 1 nM), it binds to ArpA.[2][10] This binding event induces a conformational change in ArpA, causing it to dissociate from the adpA promoter.[1][5][9]

-

Transcription of the Master Regulator adpA : With ArpA no longer repressing its promoter, the adpA gene is transcribed.[6][9]

-

Activation of the AdpA Regulon : The translated AdpA protein is a key transcriptional activator belonging to the AraC/XylS family.[1][9] AdpA proceeds to bind to the promoter regions of a wide array of target genes, collectively known as the AdpA regulon.[1][6] This binding activates the transcription of these genes, which are required for both secondary metabolism and morphological development.[1]

-

Induction of Downstream Pathways : A critical member of the AdpA regulon is strR, a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster.[1][2][11] AdpA binds to two distinct sites in the strR promoter, activating its transcription.[2][11] The resulting StrR protein then activates the transcription of all other genes within the streptomycin biosynthesis cluster, leading to antibiotic production.[1][2][12] Concurrently, other AdpA-regulated genes trigger the complex process of aerial mycelium formation and sporulation.[1][3]

Visualization of the this compound Signaling Pathway

The signaling cascade can be visualized as a linear series of derepression and activation events.

Caption: The this compound signaling pathway from signal reception to cellular response.

Quantitative Data Summary

The interactions within the this compound cascade have been characterized quantitatively, providing key insights into the sensitivity and specificity of the system.

| Parameter | Value | Description | Reference(s) |

| This compound | |||

| Effective Concentration | ~10⁻⁹ M (1 nM) | Concentration required to trigger the signaling cascade. | [2] |

| ArpA (Receptor) | |||

| Molecular Weight | ~26-29 kDa | Apparent molecular weight of the this compound binding protein. | [7][8][10] |

| Functional Form | Homodimer | ArpA binds to DNA as a homodimer. | [1][7][8] |

| This compound Binding Constant (Kd) | 0.7 nM | Dissociation constant for the this compound-ArpA interaction. | [10] |

| Cellular Abundance | ~37 molecules/genome | Estimated number of ArpA protein molecules per cell. | [10] |

| DNA Binding Motif | 22 bp palindrome | Consensus sequence: 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' (half site). | [5] |

| AdpA (Activator) | |||

| Protein Family | AraC/XylS | A family of transcriptional regulators. | [6][9] |

| DNA Binding Motif | 5'-TGGCSNGWWY-3' | Consensus sequence for AdpA binding (S: G/C; W: A/T; Y: T/C; N: any). | [6] |

| strR Promoter Binding Sites | ~-270 and ~-50 | Positions relative to the strR transcriptional start point. | [2][11] |

Key Experimental Protocols

The elucidation of the this compound pathway has relied on several key molecular biology techniques. Detailed methodologies for these experiments are provided below.

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA is used to detect protein-DNA interactions.[13][14] A DNA probe containing a putative binding site is labeled (e.g., with biotin or radioisotopes) and incubated with a protein extract or purified protein. If the protein binds to the DNA, the resulting complex will migrate more slowly than the free probe through a non-denaturing polyacrylamide gel, causing a "shift" in the band's position.[15]

Detailed Methodology (for AdpA binding to the strR promoter):

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the AdpA binding sites in the strR promoter (e.g., a 40-60 bp region surrounding the -270 or -50 sites).[2][11]

-

Label one oligonucleotide at the 5' end with Biotin-TEG using a commercial kit.

-

Anneal the labeled and unlabeled oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Binding Reaction (20 µL total volume):

-

Combine the following in a microcentrifuge tube:

-

10 µL of 2x Binding Buffer (20 mM HEPES pH 7.9, 100 mM KCl, 2 mM MgCl₂, 0.2 mM EDTA, 20% glycerol, 2 mM DTT).

-

2 µL of 1 µg/µL poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding).

-

1 µL of labeled DNA probe (e.g., 20-50 fmol).

-

Purified AdpA protein (titrate from 0 to ~500 ng).

-

Nuclease-free water to 20 µL.

-

-

For competition assays, add a 50-100 fold molar excess of unlabeled ("cold") specific probe or an unrelated non-specific probe before adding the labeled probe.

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Run the gel at 100-150V at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.

-

-

Detection:

-

Transfer the DNA from the gel to a positively charged nylon membrane via electroblotting.

-

Crosslink the DNA to the membrane using a UV crosslinker.

-

Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate, followed by imaging.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Principle: ChIP-seq is a powerful method to identify the genome-wide binding sites of a DNA-binding protein in vivo.[16] Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein (e.g., AdpA) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to map the binding sites across the entire genome.

Detailed Methodology (for mapping AdpA binding sites in S. griseus):

-

Cell Culture and Cross-linking:

-

Grow S. griseus cultures to the desired growth phase (e.g., late exponential phase when this compound is active).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Harvest mycelia by centrifugation and wash twice with ice-cold PBS.

-

-

Chromatin Preparation and Shearing:

-

Resuspend the cell pellet in a lysis buffer containing lysozyme to degrade the cell wall.[17]

-

Isolate the protoplasts and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific background.

-

Save a small aliquot of the pre-cleared lysate as the "Input" control.

-

Incubate the remaining lysate with an anti-AdpA antibody (or a non-specific IgG control) overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl to the eluate and the Input sample and incubating at 65°C for 4-6 hours.

-

Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and Input DNA according to the sequencer manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data by aligning reads to the S. griseus genome and using peak-calling algorithms to identify enriched regions, which represent AdpA binding sites.

-

Quantitative Real-Time PCR (qRT-PCR)

Principle: qRT-PCR is used to measure the relative abundance of specific mRNA transcripts, providing a quantitative measure of gene expression.[18] RNA is first isolated and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template in a PCR reaction with a fluorescent dye (e.g., SYBR Green) that enables real-time monitoring of DNA amplification. The expression level of a target gene is normalized to that of a stably expressed reference (housekeeping) gene.

Detailed Methodology (for measuring adpA and strR expression):

-

RNA Isolation:

-

Grow S. griseus cultures under different conditions (e.g., wild-type vs. This compound deficient mutant, or with/without exogenous this compound).

-

Harvest mycelia and immediately process for RNA extraction to prevent RNA degradation. Use a method suitable for Gram-positive bacteria, such as bead beating in a lysis buffer (e.g., TRIzol).

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

-

-

qPCR Reaction:

-

Design and validate primers for the target genes (adpA, strR) and a reference gene (e.g., hrdB, which encodes a primary sigma factor). Primers should amplify a product of 100-200 bp.

-

Prepare the qPCR reaction mix (20 µL total volume):

-

10 µL of 2x SYBR Green Master Mix.

-

1 µL of forward primer (10 µM).

-

1 µL of reverse primer (10 µM).

-

2 µL of diluted cDNA template.

-

6 µL of nuclease-free water.

-

-

Run the reaction in a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Calculate the relative expression of target genes using the ΔΔCq method, normalizing the Cq value of the target gene to the Cq value of the reference gene.

-

Integrated Experimental Workflow

Investigating a regulatory system like the this compound cascade involves an integrated workflow combining genetic, biochemical, and genomic approaches.

Caption: A typical workflow for studying this compound-mediated gene regulation.

Conclusion

The this compound regulatory cascade in Streptomyces griseus is a paradigm for chemical signaling and hierarchical gene control in bacteria. It demonstrates how a simple molecule can trigger a complex developmental program by inactivating a single repressor, thereby unleashing a transcriptional activator that controls a large regulon. The detailed understanding of this pathway, achieved through the application of precise molecular and genomic techniques, not only deepens our knowledge of bacterial development but also presents opportunities for rational strain engineering to enhance antibiotic production and for the discovery of novel drug targets within bacterial signaling networks.

References

- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The this compound-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AdpA, a central transcriptional regulator in the this compound regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cloning and characterization of the this compound receptor gene from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection and properties of this compound-binding protein from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional control by this compound of strR, the pathway-specific transcriptional activator for streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocol-online.org [protocol-online.org]

- 14. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 16. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Factor Biosynthesis and Signaling in Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces griseus, a soil-dwelling bacterium, is renowned for its production of the antibiotic streptomycin. The transition from vegetative growth to secondary metabolism and morphological differentiation in this organism is intricately regulated by a small, diffusible signaling molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[1][2][3][4] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway and the subsequent signaling cascade that governs the production of secondary metabolites and the onset of aerial mycelium formation.

This compound Biosynthesis Pathway

Key Enzyme: AfsA

The afsA gene encodes the pivotal enzyme in this compound biosynthesis.[5] It is believed to catalyze the condensation of a glycerol derivative and a β-keto acid, both derived from common primary metabolic pathways.[5] The expression of afsA alone in Escherichia coli, a bacterium that does not naturally produce this compound, leads to the synthesis of this compound-like activity, indicating that the necessary precursors are widely available in bacteria.[5]

Quantitative Data on this compound Production

Precise enzyme kinetics for AfsA (such as Km and Vmax) are not well-documented in publicly accessible literature. However, the physiological concentrations and effects of this compound have been quantified.

| Parameter | Value | Reference |

| Effective Concentration | 10-9 M | [4] |

| Maximum Production in Wild-Type S. griseus | 25-30 ng/mL (~100 nM) | |

| Concentration Used in DNA Microarray Analysis | 25 ng/mL | [2] |

The this compound Signaling Cascade

The this compound signaling cascade is a well-defined regulatory system that acts as a molecular switch for secondary metabolism and morphological development. It involves a specific receptor protein, ArpA, and a transcriptional activator, AdpA, which in turn controls a regulon of genes.[1][3]

1. This compound Reception by ArpA

This compound, upon reaching a critical intracellular concentration, binds to its specific receptor protein, ArpA.[1][4] ArpA is a DNA-binding protein that, in the absence of this compound, acts as a repressor.[1][4][6] The binding of this compound to ArpA induces a conformational change in the protein, causing it to dissociate from its DNA target.[1][4][6]

ArpA Binding Affinity

| Ligand | Dissociation Constant (Kd) | Reference |

| This compound | 0.7 nM | [7] |

The binding of ArpA to its DNA operator site is crucial for its repressor function. The consensus sequence for ArpA binding has been identified.

| Parameter | Sequence | Reference |

| ArpA DNA Binding Consensus Sequence | 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' (one half of a 22 bp palindrome) | [6] |

2. Transcriptional Activation by AdpA

The primary target of ArpA repression is the promoter of the adpA gene.[4] When this compound binding causes ArpA to detach from the adpA promoter, transcription of adpA is initiated.[4] AdpA is a transcriptional activator belonging to the AraC/XylS family.[4]

3. The AdpA Regulon

AdpA acts as a global regulator, activating the transcription of a wide array of genes known as the AdpA regulon.[3] These genes are involved in various processes, including streptomycin biosynthesis, aerial mycelium formation, and the production of other secondary metabolites.[3][8] Key targets within the AdpA regulon include strR, a pathway-specific transcriptional activator for the streptomycin biosynthesis gene cluster, and amfR, which is essential for aerial mycelium formation.[9]

Gene Expression Data

While comprehensive tables of absolute gene expression levels are not consistently available, DNA microarray analyses have revealed significant changes in the transcriptome of S. griseus in response to this compound and AdpA. Deletion of the adpA gene leads to a downregulation of numerous genes, including those in the streptomycin biosynthesis cluster.[10] Conversely, the addition of this compound to an this compound-deficient mutant induces the expression of a large set of genes.[2]

| Gene | Function | Regulation by AdpA |

| strR | Pathway-specific activator of streptomycin biosynthesis | Positive |

| amfR | Essential for aerial mycelium formation | Positive |

| sgmA | Metalloendopeptidase | Positive |

| Multiple Protease Genes | Positive | |

| Grixazone Biosynthesis Genes | Indirectly Positive | |

| Polyketide Synthesis Genes | Positive |

Visualizing the Pathways

This compound Biosynthesis Pathway

Caption: A simplified diagram of the this compound biosynthesis pathway highlighting the central role of the AfsA enzyme.

This compound Signaling Cascade

References